

interpreting analytical data for 5-Methyl-2-(phenylethynyl)pyridine

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Compound of Interest

Compound Name: 5-Methyl-2-(phenylethynyl)pyridine

Cat. No.: B168691

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Technical Support Center: 5-Methyl-2-(phenylethynyl)pyridine

Welcome to the technical support center for **5-Methyl-2-(phenylethynyl)pyridine**. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth information on the interpretation of analytical data and to offer troubleshooting assistance for common issues encountered during synthesis and analysis.

Predicted Analytical Data

The following tables summarize the predicted analytical data for **5-Methyl-2-(phenylethynyl)pyridine** (CAS#: 124300-38-5, Molecular Formula: C₁₄H₁₁N, Molecular Weight: 193.25 g/mol)[\[1\]](#). These predictions are based on established principles of spectroscopy and data from structurally similar compounds.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment	Notes
~8.45	s	1H	H-6	The proton on the carbon adjacent to the nitrogen is expected to be the most downfield of the pyridine protons.
~7.55	d	1H	H-4	Coupled to H-3.
~7.50-7.53	m	2H	Phenyl H (ortho)	Protons on the phenyl ring closest to the alkyne.
~7.35-7.40	m	3H	Phenyl H (meta, para)	Overlapping signals from the remaining phenyl protons.
~7.10	d	1H	H-3	Coupled to H-4.
~2.40	s	3H	-CH ₃	The methyl group protons will appear as a singlet.

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

Chemical Shift (δ) ppm	Assignment	Notes
~150.0	C-6	Carbon adjacent to the nitrogen in the pyridine ring.
~142.0	C-2	Carbon of the pyridine ring attached to the alkyne.
~138.0	C-4	
~132.0	Phenyl C (ortho)	
~129.0	Phenyl C (para)	
~128.5	Phenyl C (meta)	
~123.0	Phenyl C (ipso)	Carbon of the phenyl ring attached to the alkyne.
~120.5	C-3	
~91.0	Alkyne C	
~88.0	Alkyne C	Carbon of the alkyne attached to the pyridine ring.
~18.5	-CH ₃	Methyl carbon.

Table 3: Predicted Mass Spectrometry Data (EI)

m/z	Interpretation	Notes
193	$[M]^+$	Molecular ion peak.
192	$[M-H]^+$	Loss of a hydrogen atom.
178	$[M-CH_3]^+$	Loss of a methyl radical.
165	$[M-N_2]^+$ or $[M-HCN-H]^+$	Fragmentation of the pyridine ring.
115	$[C_9H_7]^+$	Phenylacetylene fragment.
77	$[C_6H_5]^+$	Phenyl fragment.

Table 4: Predicted IR Spectroscopy Data

Wavenumber (cm ⁻¹)	Functional Group	Notes
~3050-3100	Aromatic C-H stretch	
~2920-2980	Aliphatic C-H stretch	Methyl group.
~2220	C≡C stretch	A sharp, medium intensity peak characteristic of a disubstituted alkyne.
~1600, 1480, 1440	Aromatic C=C stretch	Phenyl and pyridine rings.

Frequently Asked Questions (FAQs)

Q1: My ¹H NMR spectrum shows the pyridine protons at slightly different chemical shifts than predicted. Is this normal?

A1: Yes, slight variations are normal. The chemical shifts of protons on a pyridine ring are sensitive to the solvent used and the concentration of the sample. The electron-withdrawing nature of the nitrogen atom causes the protons on the ring to be deshielded and appear at higher chemical shifts. The exact positions can vary by ±0.2 ppm depending on the specific experimental conditions.

Q2: I don't see a clear peak for the $\text{C}\equiv\text{C}$ stretch in my IR spectrum. What could be the reason?

A2: For internal (disubstituted) alkynes, the $\text{C}\equiv\text{C}$ stretching vibration can be weak or even absent in the IR spectrum. This occurs if the molecule is highly symmetrical, resulting in a very small change in the dipole moment during the vibration. While **5-Methyl-2-(phenylethynyl)pyridine** is not perfectly symmetrical, the $\text{C}\equiv\text{C}$ stretch may still be of weak to medium intensity.

Q3: The molecular ion peak at m/z 193 in my mass spectrum is very weak. Why is that?

A3: Aromatic compounds, like your product, tend to show a prominent molecular ion peak due to the stability of the aromatic rings. However, if the ionization energy is too high, the molecular ion can undergo significant fragmentation, leading to a weaker molecular ion peak and more intense fragment ion peaks. The most common fragments to look for are the loss of a methyl group (m/z 178) and the phenylacetylene fragment (m/z 115).

Q4: My ^{13}C NMR spectrum is missing some of the quaternary carbon signals. What should I do?

A4: Quaternary carbons, especially the alkyne carbons, often have long relaxation times and can show weak signals in a standard ^{13}C NMR experiment. To enhance their visibility, you can increase the number of scans and/or increase the relaxation delay between pulses.

Troubleshooting Guides

This section addresses common issues that may arise during the synthesis and purification of **5-Methyl-2-(phenylethynyl)pyridine**, particularly when using the Sonogashira coupling reaction.

Sonogashira Coupling Issues

The Sonogashira coupling is a reliable method for the synthesis of **5-Methyl-2-(phenylethynyl)pyridine** from a 2-halo-5-methylpyridine (e.g., 2-bromo-5-methylpyridine) and phenylacetylene. However, several issues can arise.

Issue 1: Low or no product yield.

- Cause A: Inactive Catalyst. The palladium catalyst, particularly Pd(0) species, can be sensitive to air.
 - Solution: Ensure all solvents and reagents are properly degassed. Purge the reaction vessel with an inert gas (argon or nitrogen) before adding the catalyst.
- Cause B: Poor quality of Copper(I) Iodide. CuI can oxidize over time, appearing greenish or brownish instead of off-white.
 - Solution: Use freshly purchased, high-purity CuI. If in doubt, wash the CuI with acetic acid and then diethyl ether and dry under vacuum.
- Cause C: Inappropriate Base. The base is crucial for deprotonating the terminal alkyne.
 - Solution: Triethylamine (Et₃N) or diisopropylethylamine (DIPEA) are commonly used. Ensure the base is dry and of high purity.

Issue 2: Formation of significant side products.

- Cause A: Homocoupling of Phenylacetylene (Glaser coupling). This is a common side reaction, especially in the presence of oxygen, leading to the formation of 1,4-diphenylbuta-1,3-diyne.
 - Solution: Thoroughly degas the reaction mixture and maintain a strict inert atmosphere. Using a slight excess of the pyridine halide can also minimize this side reaction.
- Cause B: Dehalogenation of the starting material. The halo-pyridine can be reduced, leading to the formation of 5-methylpyridine.
 - Solution: This can be promoted by impurities in the solvent or reagents. Ensure all components of the reaction are pure and anhydrous.

Issue 3: Difficulty in purifying the product.

- Cause A: Co-elution of product and starting materials/side products. The polarity of the product may be similar to that of unreacted starting materials or the homocoupled alkyne.

- Solution: Optimize the solvent system for column chromatography. A gradient elution from a non-polar solvent (e.g., hexanes) to a slightly more polar mixture (e.g., hexanes/ethyl acetate) can improve separation. Using a different stationary phase, such as alumina, might also be beneficial.
- Cause B: Product is an oil that is difficult to handle.
 - Solution: If the product is an oil, try to crystallize it from a suitable solvent system. If crystallization is not possible, careful column chromatography followed by removal of the solvent under high vacuum is necessary.

Experimental Protocols

Synthesis of 5-Methyl-2-(phenylethynyl)pyridine via Sonogashira Coupling

This protocol provides a general procedure for the synthesis of **5-Methyl-2-(phenylethynyl)pyridine**.

Materials:

- 2-Bromo-5-methylpyridine
- Phenylacetylene
- Bis(triphenylphosphine)palladium(II) dichloride ($\text{PdCl}_2(\text{PPh}_3)_2$)
- Copper(I) iodide (CuI)
- Triethylamine (Et_3N), distilled
- Toluene, anhydrous

Procedure:

- To a flame-dried Schlenk flask, add 2-bromo-5-methylpyridine (1.0 eq), $\text{PdCl}_2(\text{PPh}_3)_2$ (0.03 eq), and CuI (0.05 eq).

- Evacuate and backfill the flask with argon three times.
- Add anhydrous toluene and distilled triethylamine via syringe.
- Add phenylacetylene (1.2 eq) dropwise to the stirred solution.
- Heat the reaction mixture to 70 °C and stir for 12-24 hours, monitoring the progress by TLC or GC-MS.
- Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
- Filter the mixture through a pad of Celite® to remove the catalyst residues.
- Wash the filtrate with water and then with brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.

Purification by Column Chromatography

Procedure:

- Prepare a slurry of silica gel in the initial, non-polar eluent (e.g., 100% hexanes).
- Pour the slurry into a chromatography column and allow it to pack under gravity or with gentle pressure.
- Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel.
- Carefully add the dried silica with the adsorbed product to the top of the column.
- Begin eluting with the non-polar solvent, gradually increasing the polarity (e.g., by adding ethyl acetate) to elute the product.

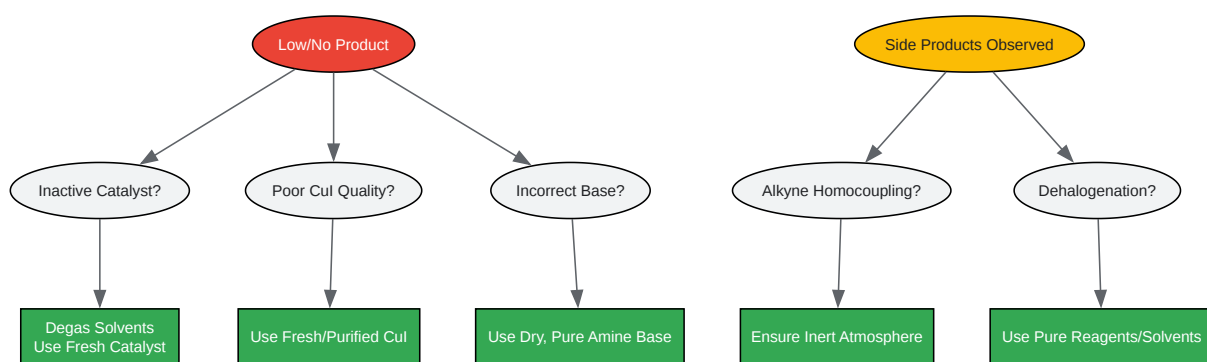
- Collect fractions and analyze them by TLC to identify those containing the pure product.
- Combine the pure fractions and remove the solvent under reduced pressure.

Visualizations



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Caption: General workflow for the synthesis of **5-Methyl-2-(phenylethynyl)pyridine**.



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Caption: Troubleshooting logic for Sonogashira coupling issues.

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